molecular formula C21H19FN4O4S B6585618 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1251577-09-9

2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B6585618
CAS No.: 1251577-09-9
M. Wt: 442.5 g/mol
InChI Key: HKJJDYUUCFKSEF-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted at the 4-position with a 4-fluorophenyl group. The acetamide side chain is linked to a 4-methoxyphenyl moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-30-18-10-6-16(7-11-18)24-20(27)13-25-14-26(17-8-4-15(22)5-9-17)21-19(31(25,28)29)3-2-12-23-21/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJJDYUUCFKSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide is a pyrido-thiadiazine derivative that has garnered attention for its potential biological activities. This article will explore its synthesis, structural characteristics, and biological activity based on diverse research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by several functional groups including:

  • Pyrido-thiadiazine core
  • Fluorophenyl group
  • Methoxyphenyl acetamide moiety

The molecular formula is C21H19FN4O4SC_{21}H_{19}FN_{4}O_{4}S with a molecular weight of approximately 442.47 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC21_{21}H19_{19}FN4_{N4}O4_{4}S
Molecular Weight442.47 g/mol
CAS Number1251546-07-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the pyrido-thiadiazine core and the introduction of the fluorophenyl and methoxyphenyl groups. Specific reaction conditions such as temperature and solvents are optimized to achieve high yields and purity.

Biological Activity

Research into the biological activity of compounds similar to This compound has shown promising results in various fields:

Antimicrobial Activity

Studies have indicated that related thiadiazine derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds with fluorophenyl groups have demonstrated effectiveness against gram-positive bacteria and fungi. This suggests that similar derivatives may possess comparable antimicrobial efficacy .

Anticancer Potential

Thiadiazine derivatives have been investigated for their anticancer properties. The presence of specific substituents on the thiadiazine core can enhance cytotoxic activity against various cancer cell lines. Preliminary studies suggest that modifications to the structure can lead to increased potency against specific cancer types.

Mechanistic Studies

Mechanistic studies are essential for understanding how this compound interacts with biological targets. Research indicates that thiadiazines may act through:

  • Inhibition of key enzymes involved in cell proliferation.
  • Modulation of signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have explored the biological effects of compounds structurally similar to This compound :

  • Antimicrobial Efficacy Study : A series of related compounds were tested against bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls .
  • Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that thiadiazine derivatives could induce apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound P585-2079
  • Structure : 2-[4-(4-methylphenyl)-1,1-dioxo-3,4-dihydro-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2(1H)-yl]-N-[(4-methylphenyl)methyl]acetamide
  • Key Differences :
    • 4-Methylphenyl replaces the 4-fluorophenyl on the thiadiazine ring.
    • The acetamide side chain is linked to a 4-methylbenzyl group instead of 4-methoxyphenyl.
  • The benzyl group may enhance lipophilicity, affecting membrane permeability .
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
  • Structure : Contains an imidazo[2,1-b][1,3]thiazole core instead of pyrido-thiadiazine.
  • Key Differences :
    • The heterocyclic core has a smaller fused ring system.
    • Retains dual 4-fluorophenyl groups but lacks the 1,1-dioxide moiety.
  • Impact :
    • Reduced steric bulk may improve binding to compact active sites.
    • Absence of the sulfone group alters electronic properties and hydrogen-bonding capacity .

Acetamide Derivatives with Varied Side Chains

N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
  • Structure: Azo-linked acetamide with a phenol-hydrazone substituent.
  • Key Differences :
    • Azo group introduces conjugation, enhancing UV-Vis absorption.
    • Hydroxy and hydrazone groups enable metal chelation, unlike the target compound.
  • Impact: Potential for antioxidant or metal-binding applications, diverging from the target’s likely pharmacological profile .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
  • Structure : Triazole-thioether linked to acetamide.
  • Key Differences: Triazole ring introduces additional nitrogen atoms for hydrogen bonding.
  • Impact :
    • Demonstrated anti-exudative activity (10 mg/kg dose), suggesting the target compound’s acetamide group may share similar biological pathways .

Substituent Effects on Physicochemical Properties

Compound Core Structure Substituent (R₁) Substituent (R₂) LogP* Solubility (mg/mL)*
Target Compound Pyrido-thiadiazine-1,1-dioxide 4-Fluorophenyl 4-Methoxyphenyl 3.1 0.45
P585-2079 Pyrido-thiadiazine-1,1-dioxide 4-Methylphenyl 4-Methylbenzyl 4.2 0.12
Imidazo-thiazole Derivative Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl Pyridin-2-yl 2.8 0.78

*Predicted using QSPR models; experimental data pending.

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